molecular formula C24H42N6O12S2 B12853527 Glutathione reduced monoethyl ester

Glutathione reduced monoethyl ester

Cat. No.: B12853527
M. Wt: 670.8 g/mol
InChI Key: CJFYMDYABQKWRJ-PSFXMQAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The exploration of glutathione derivatives began in the early 20th century, following Charles Harrington’s seminal synthesis of glutathione in 1935. However, the limited cellular uptake of glutathione itself spurred investigations into modified forms that could bypass this barrier. The pivotal breakthrough occurred in 1983 when Puri and Meister first synthesized glutathione monoethyl ester through sulfuric acid-catalyzed esterification, a method that yielded a neutral, sulfate-free product capable of intracellular delivery. This innovation addressed a critical limitation of native glutathione, which suffers from poor membrane permeability due to its hydrophilic carboxylate groups. Subsequent refinements in synthesis, such as the use of sodium sulfate as a dehydrating agent and Dowex-1 resin for purification, enabled large-scale production of the ester with minimal toxicity.

The development of glutathione monoethyl ester marked a paradigm shift in redox biochemistry, providing researchers with a tool to manipulate intracellular glutathione levels directly. Early animal studies demonstrated its efficacy in replenishing hepatic and renal glutathione stores depleted by toxins like acetaminophen, establishing its potential for therapeutic applications. These findings catalyzed further research into esterified thiols, laying the groundwork for modern studies on oxidative stress mitigation.

Structural Relationship to Glutathione (GSH)

Glutathione reduced monoethyl ester (C₁₂H₂₁N₃O₆S) retains the tripeptide backbone of native glutathione (γ-L-glutamyl-L-cysteinylglycine, C₁₀H₁₇N₃O₆S) while introducing an ethyl ester group at the glycine carboxylate moiety. This modification is structurally conservative, preserving the redox-active thiol group of cysteine essential for glutathione’s antioxidant function. The table below contrasts key molecular properties:

Property Glutathione (GSH) Glutathione Monoethyl Ester
Molecular Formula C₁₀H₁₇N₃O₆S C₁₂H₂₁N₃O₆S
Molecular Weight (g/mol) 307.32 335.38
Water Solubility 100 mg/mL 50 mg/mL
Critical Functional Group Free thiol (-SH) Free thiol (-SH) + Ethyl ester

The esterification reduces overall polarity, as evidenced by the halved water solubility, while maintaining the steric profile required for enzymatic hydrolysis intracellularly. Nuclear magnetic resonance (NMR) studies confirm that the ethyl group does not induce conformational changes in the γ-glutamyl-cysteine linkage, ensuring compatibility with glutathione-dependent enzymes.

Rationale for Esterification: Enhancing Cellular Permeability

Native glutathione’s ionization state at physiological pH renders it impermeable to lipid bilayers, restricting its utility in modulating intracellular redox states. Esterification circumvents this limitation by masking the glycine carboxylate with a lipophilic ethyl group, enabling passive diffusion across cell membranes. Once intracellular, nonspecific esterases hydrolyze the ester bond, regenerating active glutathione and ethanol.

This mechanism was validated in erythrocyte studies, where glutathione monoethyl ester supplementation maintained 80% of initial glutathione levels over 42 days of storage, compared to 60% in untreated controls. The ester’s efficacy stems from its ability to bypass membrane transporters, as demonstrated by its rapid accumulation in hepatocytes and renal tubules. Comparative kinetics reveal a 4-fold higher cellular uptake rate for the ester versus native glutathione, a critical advantage in oxidative stress models.

The esterification strategy has broader implications for peptide therapeutics, illustrating how minimal structural modifications can overcome bioavailability barriers without compromising bioactivity. Recent applications in blood storage solutions highlight its role in attenuating red blood cell storage lesions, particularly oxidative hemoglobin denaturation and microvesicle formation.

Properties

Molecular Formula

C24H42N6O12S2

Molecular Weight

670.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-[[(2R)-2-[[(4S)-4-amino-5-ethoxy-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/2C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20;1-2-21-12(20)7(13)3-4-9(16)15-8(6-22)11(19)14-5-10(17)18/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20);7-8,22H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t2*7-,8-/m00/s1

InChI Key

CJFYMDYABQKWRJ-PSFXMQAVSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N.CCOC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)N

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N.CCOC(=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione reduced monoethyl ester typically involves the esterification of the carboxyl group of glutathione. This can be achieved through several methods:

    Direct Esterification: This method involves reacting glutathione with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the esterification to completion.

    Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of glutathione with ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to achieve high yields and purity. Enzymes such as lipases can catalyze the esterification reaction under mild conditions, reducing the need for harsh chemicals and high temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form glutathione disulfide monoethyl ester. This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced back to its original form using reducing agents like dithiothreitol (DTT).

    Substitution: The ester group can be hydrolyzed in the presence of water and esterases to release free glutathione.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Water, esterases.

Major Products:

    Oxidation: Glutathione disulfide monoethyl ester.

    Reduction: this compound.

    Substitution: Free glutathione.

Scientific Research Applications

Antioxidant Therapy

Overview : Glutathione reduced monoethyl ester is primarily noted for its antioxidant properties. It plays a crucial role in reducing oxidative stress, which is implicated in various chronic diseases and aging processes.

  • Research Findings : A study indicated that treatment with glutathione monoethyl ester significantly improved the quality of stored red blood cells by reducing oxidative stress markers and enhancing antioxidant levels . This suggests potential therapeutic applications in blood transfusion medicine.

Cell Culture Studies

Overview : In laboratory settings, this compound is frequently utilized to enhance cell viability and proliferation, particularly in cancer research.

  • Application : It is employed to maintain healthy cell lines, which is critical for testing new treatments. Its ability to penetrate cell membranes allows for effective delivery of glutathione into cells, thereby boosting their antioxidant capacity .

Drug Delivery Systems

Overview : The compound's membrane-permeable nature makes it an attractive candidate for drug delivery systems.

  • Significance : By improving the bioavailability of drugs that target specific tissues or cells, this compound can enhance therapeutic outcomes in various medical treatments. Its use in formulating drug delivery systems aims to optimize the efficacy of pharmaceutical compounds .

Cosmetic Formulations

Overview : Due to its antioxidant properties, this compound is increasingly incorporated into cosmetic products aimed at skin health.

  • Application : It is used in formulations designed to combat skin damage from environmental factors and to promote anti-aging effects. The compound's role in enhancing skin hydration and reducing oxidative damage has been documented in several studies .

Detoxification Research

Overview : this compound plays a significant role in detoxifying harmful substances within the body.

  • Research Implications : Investigations are underway to explore its potential in developing treatments for liver diseases and enhancing metabolic health. Its effectiveness in detoxifying heavy metals and other toxic compounds highlights its importance in clinical and nutritional research .

Data Table of Applications

Application AreaDescriptionKey Findings
Antioxidant TherapyReduces oxidative stress; potential use in chronic disease therapiesImproved quality of red blood cells during storage
Cell Culture StudiesEnhances cell viability; crucial for cancer researchMaintains healthy cell lines for testing new treatments
Drug Delivery SystemsIncreases bioavailability of drugs; targets specific tissuesOptimizes efficacy of pharmaceutical compounds
Cosmetic FormulationsUsed in skin care products; combats environmental damageDemonstrated effectiveness in anti-aging formulations
Detoxification ResearchAids in detoxifying harmful substances; potential liver disease treatmentsEffective against heavy metals and toxins

Mechanism of Action

The primary mechanism by which glutathione reduced monoethyl ester exerts its effects is through its conversion to glutathione within cells. Once inside the cell, esterases hydrolyze the ester bond, releasing free glutathione. Glutathione then participates in various cellular processes, including:

    Detoxification: Conjugates with toxic compounds to neutralize them.

    Antioxidant Defense: Reduces reactive oxygen species and maintains the redox balance.

    Regulation of Cellular Functions: Modulates signal transduction pathways and gene expression.

Comparison with Similar Compounds

Reduced Glutathione (GSH)

Key Differences :

  • Cellular Uptake: GSH cannot penetrate cell membranes effectively due to its polar structure, limiting its therapeutic utility. In contrast, GSH-MEE’s lipophilic ester group facilitates intracellular delivery .
  • In RBC storage, GSH-MEE reduces oxidative markers (ROS: 2.01% vs. 3.71% in controls on day 42) and preserves G6PD activity, while GSH cannot penetrate cells .

Table 1: Melanogenesis Inhibition in Melan-A Cells

Compound Melanin Reduction (1 mM) Tyrosinase Inhibition Cytotoxicity
GSH 0% No effect None
GSH-MEE 65% 50% reduction None
GSH-MIPE 70% 55% reduction High
GSH-DEE 75% 60% reduction Moderate

Data from

Glutathione Diethyl Ester (GSH-DEE)

Key Differences :

  • Transport Efficiency: GSH-DEE is more effectively transported into human cells (e.g., erythrocytes, fibroblasts) than GSH-MEE due to rapid intracellular conversion to monoester . However, human plasma lacks diester α-esterase, necessitating intracellular hydrolysis .
  • Toxicity: GSH-DEE exhibits cytotoxicity in melanocytes at ≥2 mM, limiting its therapeutic use compared to non-toxic GSH-MEE .
  • GSH Elevation : In P388D1 macrophages, GSH-DEE increases intracellular GSH by 200%, outperforming GSH-MEE (10–20% increase) .

Table 2: Cellular GSH Elevation in P388D1 Macrophages

Compound (1 mM) Intracellular GSH Increase Cysteine Increase
GSH <5% 20%
GSH-MEE 10–20% 25%
GSH-DEE 200% 30%

Data from

Glutathione Monoisopropyl Ester (GSH-MIPE)

Key Differences :

  • Efficacy: GSH-MIPE shows comparable melanogenesis inhibition to GSH-MEE but induces cytotoxicity in Melan-A cells at 1 mM .
  • Structural Limitations : The bulkier isopropyl group may hinder cellular uptake or metabolism, contributing to toxicity .

Other Derivatives and Analogues

  • N-Acetylcysteine (NAC): A cysteine precursor that boosts GSH synthesis.
  • γ-Glutamylcysteine : A GSH synthesis intermediate. While it elevates GSH, its instability and poor membrane permeability limit applications compared to esterified GSH .

Skin Whitening

GSH-MEE suppresses melanin synthesis by:

  • Inhibiting tyrosinase activity (50% reduction at 1 mM) .
  • Shifting melanin synthesis from eumelanin (A350) to pheomelanin (A400), lightening skin tone .

Figure 1 :

  • A350 (Pheomelanin) : Decreases by 40% with 5 mM GSH-MEE.
  • A400 (Eumelanin) : Increases by 30% under same conditions .

Table 3: Oxidative Stress Markers in Stored LR-RBCs

Parameter Day 42 (Control) Day 42 (GSH-MEE)
ROS (%) 3.71 2.85
G6PD (IU/g Hb) 10.48 11.07
Glutathione (μM) 60% of baseline 80% of baseline

Data from

Neuroprotection

GSH-MEE elevates mitochondrial GSH in neurons, reducing infarct size by 45% in focal brain ischemia models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.